molecular formula C15H22N4O3 B12758094 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- CAS No. 80712-32-9

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl-

Cat. No.: B12758094
CAS No.: 80712-32-9
M. Wt: 306.36 g/mol
InChI Key: XWYWUWNAWYJGOA-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperazine derivative with an appropriate isocyanate or carbamoyl chloride.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction using a phenol derivative.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-: Similar structure with a different position of the hydroxy group.

    1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-methoxyphenyl)-N-methyl-: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(3-hydroxyphenyl)-N-methyl- is unique due to the specific positioning of the hydroxy group on the phenyl ring, which may influence its chemical reactivity and biological activity.

Properties

CAS No.

80712-32-9

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-4-(3-hydroxyphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-9-7-18(8-10-19)12-5-4-6-13(20)11-12/h4-6,11,20H,7-10H2,1-3H3

InChI Key

XWYWUWNAWYJGOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)O

Origin of Product

United States

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